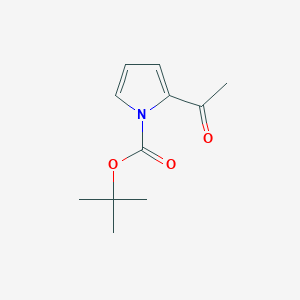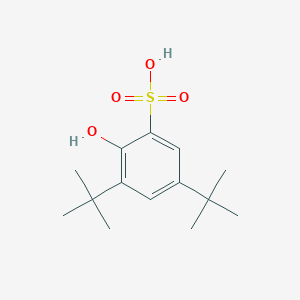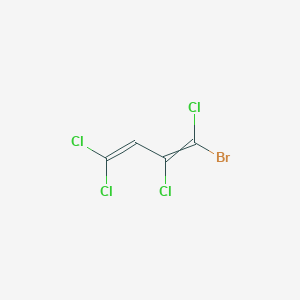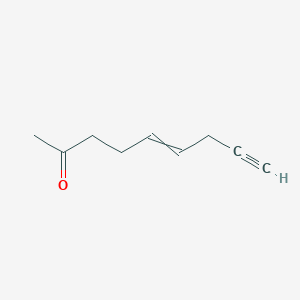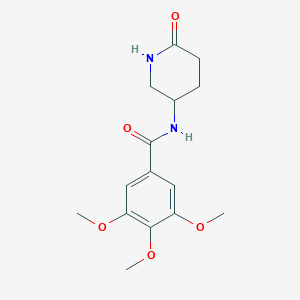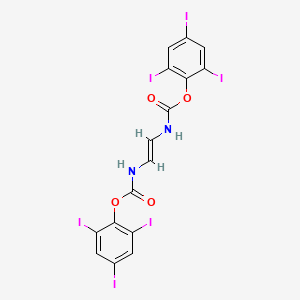
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester is a complex organic compound characterized by the presence of carbamic acid esters and triiodophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester typically involves the reaction of vinylenedicarbamic acid with 2,4,6-triiodophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reactants, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity. The process is designed to be scalable and cost-effective for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester groups or the aromatic rings.
Substitution: The triiodophenyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while substitution reactions can introduce new functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
Uniqueness
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester is unique due to the presence of multiple triiodophenyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Propiedades
Número CAS |
25524-46-3 |
|---|---|
Fórmula molecular |
C16H8I6N2O4 |
Peso molecular |
1053.67 g/mol |
Nombre IUPAC |
(2,4,6-triiodophenyl) N-[(E)-2-[(2,4,6-triiodophenoxy)carbonylamino]ethenyl]carbamate |
InChI |
InChI=1S/C16H8I6N2O4/c17-7-3-9(19)13(10(20)4-7)27-15(25)23-1-2-24-16(26)28-14-11(21)5-8(18)6-12(14)22/h1-6H,(H,23,25)(H,24,26)/b2-1+ |
Clave InChI |
XRBGJRGVSYCKNH-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)OC(=O)N/C=C/NC(=O)OC2=C(C=C(C=C2I)I)I)I)I |
SMILES canónico |
C1=C(C=C(C(=C1I)OC(=O)NC=CNC(=O)OC2=C(C=C(C=C2I)I)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


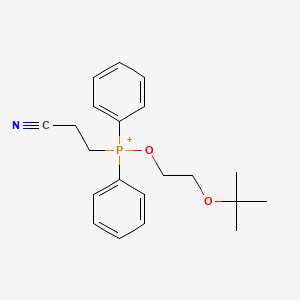

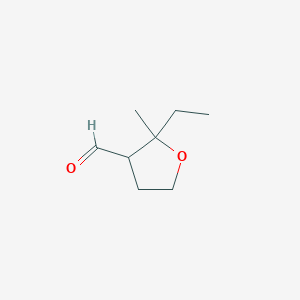


![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)


